Dimethyl 3-oxopentanedioate
Overview
Description
Dimethyl 3-oxopentanedioate, also known as dimethyl acetone-1,3-dicarboxylate, is a chemical compound that serves as a versatile intermediate in organic synthesis. It is used to create a variety of heterocyclic and carbocyclic compounds due to its reactivity and the presence of multiple functional groups that can participate in chemical reactions .
Synthesis Analysis
The synthesis of dimethyl 3-oxopentanedioate involves the transformation of this compound with various reagents to yield different products. For instance, it can be reacted with (hetero)arenediazonium salts to form dimethyl 2-[(hetero)arylhydrazono]pentane-1,5-dioates, which can then be converted into dimethyl 1-(hetero)aryl-4-oxo-1,4-dihydropyridazine-3,5-dicarboxylates using N,N-dimethylformamide dimethylacetal (DMFDMA) . Additionally, alkylation reactions with dibromoethane and tribromopropane have been used to produce cyclopropane derivatives and C,O-dialkylation products from dimethyl 3-oxopentanedioate .
Molecular Structure Analysis
Chemical Reactions Analysis
Dimethyl 3-oxopentanedioate undergoes various chemical reactions due to its functional groups. The compound's reactivity has been explored in the context of regioselective rearrangements, where radical cations derived from related bicyclo compounds undergo 1,2-hydrogen shifts to form olefin radical cations . These types of reactions are significant as they provide insight into the behavior of radical species and the influence of molecular structure on reaction pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 3-oxopentanedioate are influenced by its molecular structure. The presence of ester groups and a ketone function within the compound suggests that it would have polar characteristics, which could affect its solubility in various solvents. The reactivity of the compound, as demonstrated by its ability to undergo alkylation and to serve as a precursor for heterocyclic compounds, is a key aspect of its chemical properties .
Scientific Research Applications
Synthesis of Functional Derivatives
Dimethyl 3-oxopentanedioate has been utilized in the synthesis of various functionally substituted derivatives, including furan and resorcinol derivatives. The alkylation of dimethyl 3-oxopentanedioate with certain bromo compounds leads to the formation of cyclopropane derivatives and C,O-dialkylation products. These findings highlight its utility in organic synthesis and compound modification (Ismailov et al., 2017).
Synthesis of Pyridazine Derivatives
Research has shown that dimethyl 3-oxopentanedioate can be transformed into various pyridazine derivatives. This process involves the reaction with (hetero)arenediazonium salts and N,N-dimethylformamide dimethylacetal (DMFDMA), indicating its role in the synthesis of complex organic compounds (Pahovnik et al., 2008).
Neuroprotective Potential
Dimethyl Sulfoxide, a related compound, has been studied for its neuroprotective potential. It exhibits inhibitory effects on glutamate responses in hippocampal neurons and can prevent excitotoxic death of neurons, suggesting its potential use in neurodegenerative conditions (Lu & Mattson, 2001).
Synthesis of Pyran Derivatives
Dimethyl 3-oxopentanedioate is also employed in the efficient synthesis of 4-phenyl-4H-pyran derivatives. This involves a one-pot three-component reaction, showcasing its versatility in facilitating complex organic syntheses (Li et al., 2019).
Impact on Mitochondrial Integrity
Studies have examined the effects of Dimethyl Sulfoxide on mitochondrial integrity in cultured astrocytes. This research shows that DMSO can cause mitochondrial damage and impair cell viability, suggesting its potential impact on cellular processes (Yuan et al., 2014).
Ischemia Evolution in Stroke Models
Dimethyl Sulfoxide has been tested for its efficacy in reducing infarct volume in rat models of stroke. The compound shows promise in acute stroke treatment, suggesting a potential application in medical therapeutics (Bardutzky et al., 2005).
DME Production Analysis
Research has been conducted on the one-step production of dimethyl ether (DME), a potential substitute for liquefied petroleum gas. This highlights the compound's significance in the field of sustainable energy production (Chen et al., 2013).
Oxidative Stress Resistance in CNS Cells
Dimethyl fumarate and its metabolite have been shown to enhance the resistance of central nervous system cells against oxidative stress, indicating their potential therapeutic application in neurodegenerative diseases (Scannevin et al., 2012).
Safety And Hazards
It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling Dimethyl 3-oxopentanedioate . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .
Future Directions
properties
IUPAC Name |
dimethyl 3-oxopentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-11-6(9)3-5(8)4-7(10)12-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJOKCPFLQMDEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062007 | |
Record name | Dimethyl 3-oxoglutarate | |
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Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Dimethyl 3-oxoglutarate | |
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Product Name |
Dimethyl 3-oxopentanedioate | |
CAS RN |
1830-54-2 | |
Record name | 1,5-Dimethyl 3-oxopentanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1830-54-2 | |
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Record name | Dimethyl 3-oxoglutarate | |
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Record name | Dimethyl 3-oxopentanedioate | |
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Record name | Pentanedioic acid, 3-oxo-, 1,5-dimethyl ester | |
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Record name | Dimethyl 3-oxoglutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062007 | |
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Record name | Dimethyl 3-oxoglutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.805 | |
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Record name | DIMETHYL 3-OXOGLUTARATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVX284APC6 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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